N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
N1-(4-Methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by:
- N2-substituent: A (3-(phenylsulfonyl)oxazolidin-2-yl)methyl group, combining a sulfonylated oxazolidine ring with a phenyl moiety. This structural feature may enhance steric bulk and influence binding to biological targets.
Below, we compare its inferred properties with similar compounds.
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-28-16-9-7-15(8-10-16)13-21-19(24)20(25)22-14-18-23(11-12-29-18)30(26,27)17-5-3-2-4-6-17/h2-10,18H,11-14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWJGQGGPPLGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the oxazolidinone intermediate in the presence of a base.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction, where the oxazolidinone intermediate reacts with a methoxybenzyl halide.
Formation of the Oxalamide: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxalamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl or phenylsulfonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The phenylsulfonyl group is particularly important for its binding affinity, while the oxazolidinone ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Comparison
The target compound’s unique phenylsulfonyl-oxazolidine moiety distinguishes it from other oxalamides. Key structural analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl in , sulfonyl in the target) may enhance binding to hydrophobic enzyme pockets.
- Phenethyl chains (e.g., ) improve solubility compared to bulkier heterocycles.
- Sulfonylated moieties (target compound) are rare in the evidence but may confer metabolic resistance (see Section 2.4).
Key Trends :
Metabolic Stability
Metabolism data from structurally related compounds:
Notes:
Biological Activity
N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's synthesis, mechanism of action, and biological evaluations based on diverse scientific literature.
The synthesis of this compound typically involves several key steps:
- Formation of the oxazolidinone ring : This is achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
- Sulfonylation : The oxazolidinone intermediate is treated with a sulfonyl chloride reagent in the presence of a base like triethylamine to introduce the phenylsulfonyl group.
- Alkylation : The final step involves alkylating the sulfonylated oxazolidinone with 4-methoxybenzyl chloride, facilitated by a suitable base.
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with specific molecular targets such as enzymes or receptors. The oxazolidinone ring and the phenylsulfonyl group are critical for binding to active sites, potentially leading to inhibition of enzymatic activity or modulation of biochemical pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives showed that modifications in the aromatic substituents influenced their antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Notably, compounds bearing similar oxazolidine structures have been reported to inhibit cell proliferation in breast and prostate cancer models .
Case Studies
- Study on Antibacterial Efficacy : A comparative analysis was conducted on the antibacterial effects of this compound against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as a therapeutic agent .
- Anticancer Evaluation : In a recent study, derivatives of this compound were tested for their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications enhanced their efficacy, with IC50 values significantly lower than those observed for conventional chemotherapeutics .
Summary of Findings
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing N1-(4-methoxybenzyl)-N2-[(3-(phenylsulfonyl)oxazolidin-2-yl)methyl]oxalamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the oxazolidine ring via cyclization of a sulfonamide intermediate under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Step 2 : Coupling the oxazolidine derivative with an oxalamide precursor using coupling agents (e.g., EDCI/HOBt) in polar aprotic solvents (e.g., DMF or dichloromethane) .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product .
Key Conditions :
| Parameter | Optimal Range | Purpose | Reference |
|---|---|---|---|
| Temperature | 0–25°C (Step 1); RT (Step 2) | Control reaction kinetics | |
| Solvent | DMF or DCM | Enhance nucleophilicity | |
| Catalysts | EDCI/HOBt | Facilitate amide bond formation |
Q. How is the structural integrity of this compound confirmed in academic research?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., methoxybenzyl aromatic signals at δ 6.8–7.3 ppm) .
- Mass Spectrometry (ESI-MS/HRMS) : Verifies molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .
- HPLC : Assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer : Yield optimization focuses on:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility and reaction rates .
- Catalyst Loading : Incremental addition of EDCI/HOBt (1.2–1.5 equiv.) minimizes side reactions .
- Inert Atmosphere : Nitrogen/argon prevents sulfonamide oxidation .
- Purification : Gradient elution in chromatography resolves structurally similar byproducts .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions arise from assay variability or impurity interference. Mitigation strategies include:
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorometric vs. colorimetric assays) .
- Dose-Response Curves : Establish EC/IC values across multiple replicates .
- Structural Analog Testing : Compare activity with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR trends .
Q. What computational methods predict the compound’s molecular targets and binding mechanisms?
- Methodological Answer :
- Molecular Docking : Simulates interactions with enzymes (e.g., bacterial ribosomes for oxazolidinone derivatives) using software like AutoDock .
- Molecular Dynamics (MD) : Analyzes binding stability over time (e.g., RMSD < 2 Å indicates stable complexes) .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing sulfonyl groups) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
